molecular formula C9H5BrIN B13657370 3-Bromo-4-iodoisoquinoline

3-Bromo-4-iodoisoquinoline

Cat. No.: B13657370
M. Wt: 333.95 g/mol
InChI Key: SPTKZWRVNHVWOM-UHFFFAOYSA-N
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Description

3-Bromo-4-iodoisoquinoline is a heterocyclic organic compound with the molecular formula C₉H₅BrIN. It is a derivative of isoquinoline, featuring bromine and iodine substituents at the 3rd and 4th positions, respectively. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-iodoisoquinoline typically involves multi-step reactions starting from isoquinoline or its derivatives. One common method includes the halogenation of isoquinoline derivatives using bromine and iodine sources under controlled conditions. For instance, a palladium-catalyzed coupling reaction can be employed, where isoquinoline derivatives react with bromine and iodine reagents in the presence of palladium catalysts .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-iodoisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles and Electrophiles: For substitution reactions.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products: The major products formed from these reactions include various substituted isoquinolines and complex heterocyclic compounds, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

3-Bromo-4-iodoisoquinoline has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-4-iodoisoquinoline involves its interaction with specific molecular targets. The bromine and iodine substituents influence its reactivity and binding affinity to biological molecules. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism .

Comparison with Similar Compounds

  • 4-Bromoisoquinoline
  • 4-Iodoisoquinoline
  • 3,4-Dibromoisoquinoline

Comparison: 3-Bromo-4-iodoisoquinoline is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and properties compared to its analogs. The combination of these halogens enhances its utility in various synthetic and biological applications .

Properties

Molecular Formula

C9H5BrIN

Molecular Weight

333.95 g/mol

IUPAC Name

3-bromo-4-iodoisoquinoline

InChI

InChI=1S/C9H5BrIN/c10-9-8(11)7-4-2-1-3-6(7)5-12-9/h1-5H

InChI Key

SPTKZWRVNHVWOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=C2I)Br

Origin of Product

United States

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